3-(Aminomethyl)pyridine 1-oxide hydrochloride 3-(Aminomethyl)pyridine 1-oxide hydrochloride
Brand Name: Vulcanchem
CAS No.: 672324-61-7
VCID: VC4188316
InChI: InChI=1S/C6H8N2O.ClH/c7-4-6-2-1-3-8(9)5-6;/h1-3,5H,4,7H2;1H
SMILES: C1=CC(=C[N+](=C1)[O-])CN.Cl
Molecular Formula: C6H9ClN2O
Molecular Weight: 160.6

3-(Aminomethyl)pyridine 1-oxide hydrochloride

CAS No.: 672324-61-7

Cat. No.: VC4188316

Molecular Formula: C6H9ClN2O

Molecular Weight: 160.6

* For research use only. Not for human or veterinary use.

3-(Aminomethyl)pyridine 1-oxide hydrochloride - 672324-61-7

Specification

CAS No. 672324-61-7
Molecular Formula C6H9ClN2O
Molecular Weight 160.6
IUPAC Name (1-oxidopyridin-1-ium-3-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C6H8N2O.ClH/c7-4-6-2-1-3-8(9)5-6;/h1-3,5H,4,7H2;1H
Standard InChI Key BQQGFKCOHWNTAB-UHFFFAOYSA-N
SMILES C1=CC(=C[N+](=C1)[O-])CN.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

3-(Aminomethyl)pyridine 1-oxide hydrochloride belongs to the class of heterocyclic N-oxides. Its IUPAC name is (1-oxidopyridin-1-ium-3-yl)methanamine hydrochloride, reflecting the presence of a protonated pyridine N-oxide ring and an aminomethyl side chain . The hydrochloride salt enhances its solubility in polar solvents, making it suitable for aqueous reactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₆H₉ClN₂O
Molecular Weight160.60 g/mol
CAS Registry Number672324-61-7
SMILES NotationCl.NCC1=CN+=CC=C1

Crystallographic and Spectroscopic Data

X-ray crystallography of related N-oxide compounds reveals that the pyridine ring adopts a planar conformation, with the N-oxide group introducing polarity. Infrared (IR) spectroscopy of 3-(aminomethyl)pyridine derivatives shows characteristic absorption bands at 1,630 cm⁻¹ (C=N stretching) and 3,400 cm⁻¹ (N–H stretching) . Nuclear magnetic resonance (NMR) data for the parent compound, 3-(aminomethyl)pyridine, includes signals at δ 8.58 ppm (pyridine H-2/H-6) and δ 3.89 ppm (CH₂NH₂) in CDCl₃ .

Synthetic Methodologies

Oxidation of 3-(Aminomethyl)pyridine

The most common synthesis involves oxidizing 3-(aminomethyl)pyridine with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) to form the N-oxide, followed by treatment with hydrochloric acid to yield the hydrochloride salt . This method achieves yields of 70–85% under optimized conditions (40–60°C, 12–24 hours) .

Table 2: Comparison of Oxidizing Agents

Oxidizing AgentTemperature (°C)Yield (%)Byproducts
H₂O₂5078H₂O
m-CPBA4085Chlorobenzoic acid

Traceless Umpolung Strategy

A novel one-pot synthesis employs a traceless C3-selective umpolung of 1-amidopyridin-1-ium salts. This method utilizes aminal reagents to generate a Mannich-type intermediate, which undergoes reductive N–N bond cleavage to yield 3-(aminomethyl)pyridine derivatives . The reaction proceeds via a 1-amido-2-dialkylamino-1,2-dihydropyridine intermediate, enabling regioselective functionalization .

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in water (>200 mg/mL at 25°C) due to its ionic nature. In organic solvents, solubility decreases in the order methanol > ethanol > acetonitrile. Stability studies indicate decomposition at temperatures above 150°C, with the N-oxide group prone to reduction under acidic conditions .

Table 3: ¹H NMR Data (300 MHz, DMSO-d₆)

Proton Environmentδ (ppm)MultiplicityIntegration
Pyridine H-2/H-68.75d (J = 5.1 Hz)2H
Pyridine H-47.44t (J = 6.0 Hz)1H
CH₂NH₂3.85s2H
NH₃⁺ (HCl salt)2.06br s3H

Mass spectrometry (MS) of the free base (m/z 123.1 [M+H]⁺) confirms the molecular ion, while IR spectra show a strong N–O stretch at 1,250 cm⁻¹ .

Biological Activities and Mechanisms

Antimicrobial Properties

Pyridine N-oxides, including this compound, exhibit moderate antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 µg/mL) . The mechanism involves disruption of membrane integrity via electrostatic interactions between the N-oxide group and phospholipid head groups .

Enzyme Inhibition

Inhibition of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in fibrosis, has been observed at IC₅₀ = 12 µM. The aminomethyl group participates in hydrogen bonding with catalytic residues (e.g., Asp 689), while the N-oxide stabilizes the enzyme-inhibitor complex .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to antipsychotic agents (e.g., iloperidone) and kinase inhibitors. Its N-oxide group enhances metabolic stability, reducing hepatic clearance in vivo .

Coordination Chemistry

In metal-organic frameworks (MOFs), it acts as a bidentate ligand, coordinating via the pyridine nitrogen and amine group. Complexes with Cu(II) and Zn(II) show catalytic activity in oxidation reactions .

Comparison with Structural Analogs

Table 4: Structural and Functional Analogues

CompoundCAS NumberKey DifferencesBiological Activity
3-Aminopyridine hydrochloride3055898Lacks N-oxide groupNeuroprotective agent
4-(Aminomethyl)pyridine 1-oxide91219-89-5Aminomethyl at C4Lower LOXL2 inhibition
3-(Trifluoromethyl)pyridine N-oxide1005515-26-3CF₃ substituentEnhanced metabolic stability

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